![molecular formula C20H16ClNO4S B14646501 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate CAS No. 53691-09-1](/img/structure/B14646501.png)
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate typically involves multiple steps One common method is the electrophilic aromatic substitution reaction The process begins with the chlorination of the benzene ring using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃)Finally, the benzoate ester is formed by esterification with benzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group can be replaced by other substituents using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylsulfonyl chloride: Shares the sulfonyl group but lacks the benzoate ester.
Chlorobenzene: Contains the chloro group but lacks the sulfonyl and benzoate groups.
Benzoic acid: Contains the benzoate group but lacks the chloro and sulfonyl groups
Uniqueness
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloro, sulfonyl, and benzoate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
53691-09-1 |
|---|---|
Molecular Formula |
C20H16ClNO4S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
[5-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate |
InChI |
InChI=1S/C20H16ClNO4S/c1-14-7-10-17(11-8-14)27(24,25)22-18-12-9-16(21)13-19(18)26-20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChI Key |
ONDSFOICWSERAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



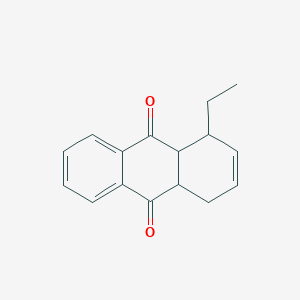
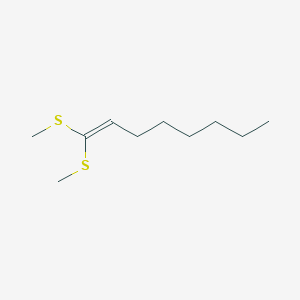
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
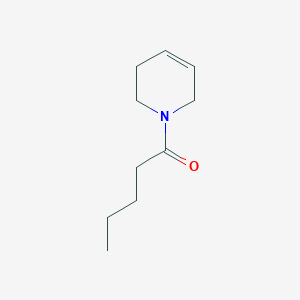
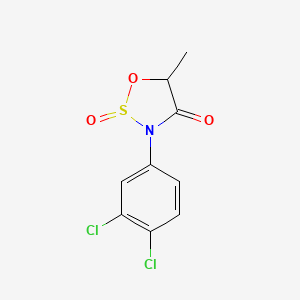
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
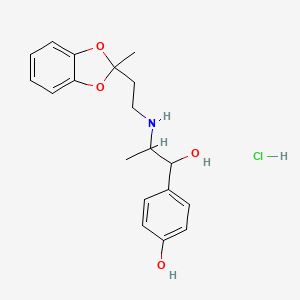
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
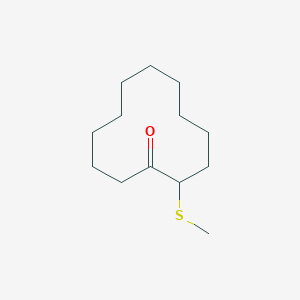
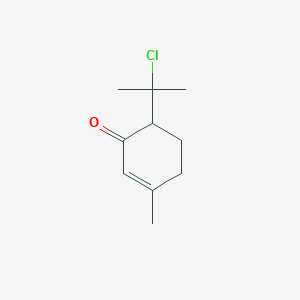
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
